molecular formula C16H17NO2S B14591875 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 61174-87-6

2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14591875
CAS No.: 61174-87-6
M. Wt: 287.4 g/mol
InChI Key: QJBGAIPPBNASGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique tert-butyl substitution, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    tert-Butyl Substitution: Introduction of the tert-butyl group at the 2-position can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Oxidation: The oxidation of the phenothiazine ring to form the 5,5(10H)-dione can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. The use of automated reactors and purification systems would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated phenothiazines.

Scientific Research Applications

2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione may have several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic or anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific biological target. Generally, phenothiazines exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The tert-butyl substitution may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A widely used antipsychotic with a similar core structure.

    Promethazine: An antiemetic and antihistamine agent.

Uniqueness

2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the tert-butyl group, which may enhance its lipophilicity and alter its pharmacokinetic properties compared to other phenothiazines.

Properties

CAS No.

61174-87-6

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-tert-butyl-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C16H17NO2S/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)20(15,18)19/h4-10,17H,1-3H3

InChI Key

QJBGAIPPBNASGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.